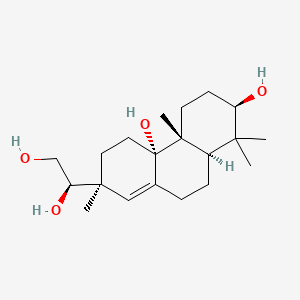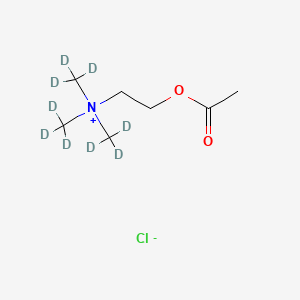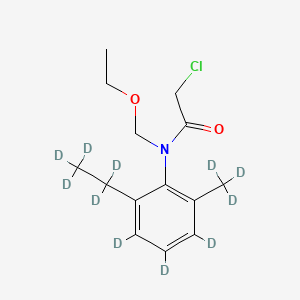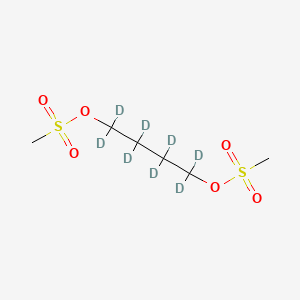
4-Fluorophenyl Methyl Sulfone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl Methyl Sulfone-d4 (4-FPMS-d4) is a fluorinated aromatic sulfone compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C7H6F4O2S and a molecular weight of 218.19 g/mol. 4-FPMS-d4 is a colorless solid at room temperature that is soluble in water and polar organic solvents. 4-FPMS-d4 is a stable compound that is resistant to oxidation and hydrolysis, making it ideal for use in a variety of scientific experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-Fluorophenyl Methyl Sulfone-d4 involves the reaction of 4-fluorobenzaldehyde-d4 with methylsulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
4-fluorobenzaldehyde-d4, methylsulfonyl chloride, base (e.g. triethylamine)
Reaction
Add 4-fluorobenzaldehyde-d4 and a base to a reaction flask, Add methylsulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture at reflux for several hours, Allow the reaction mixture to cool and then filter off any solids, Wash the solid with a suitable solvent and dry to obtain the desired product
Applications De Recherche Scientifique
4-Fluorophenyl Methyl Sulfone-d4 is used in various scientific research applications. It is used as a substrate for the enzymatic synthesis of 4-fluorophenyl methyl sulfoxide (4-FPMSO). 4-FPMSO is a useful intermediate for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Fluorophenyl Methyl Sulfone-d4 is also used in the synthesis of other sulfone compounds, such as 4-fluorophenyl methyl sulfone (4-FPMS). 4-FPMS is a useful intermediate for the synthesis of a variety of other compounds, including perfumes and fragrances.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 is not yet fully understood. It is known, however, that the compound is able to undergo a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions. These reactions are used to synthesize a variety of compounds, including 4-FPMSO and 4-FPMS.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 are not yet fully understood. It is known, however, that the compound has a low toxicity in animals and is not considered to be a significant health hazard. It is also known that 4-Fluorophenyl Methyl Sulfone-d4 does not have any significant effect on the central nervous system, and is therefore not considered to be a psychoactive compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluorophenyl Methyl Sulfone-d4 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its stability; 4-Fluorophenyl Methyl Sulfone-d4 is resistant to oxidation and hydrolysis, making it ideal for use in a variety of experiments. Additionally, 4-Fluorophenyl Methyl Sulfone-d4 is soluble in water and polar organic solvents, making it easy to use in a variety of experiments. The main limitation of 4-Fluorophenyl Methyl Sulfone-d4 is its low reactivity; the compound does not undergo many chemical reactions, and as such is not suitable for use in a variety of synthetic reactions.
Orientations Futures
There are a number of potential future directions for research on 4-Fluorophenyl Methyl Sulfone-d4. One potential area of research is to develop new methods for the synthesis of 4-Fluorophenyl Methyl Sulfone-d4. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 in more detail. Additionally, further research could be conducted to explore the potential applications of 4-Fluorophenyl Methyl Sulfone-d4 in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential for 4-Fluorophenyl Methyl Sulfone-d4 to be used as a starting material for the synthesis of other fluorinated aromatic sulfone compounds.
Propriétés
Numéro CAS |
1189981-42-7 |
|---|---|
Nom du produit |
4-Fluorophenyl Methyl Sulfone-d4 |
Formule moléculaire |
C7H7FO2S |
Poids moléculaire |
178.214 |
Nom IUPAC |
1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Clé InChI |
DPJHZJGAGIWXTD-QFFDRWTDSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)F |
Synonymes |
1-Fluoro-4-(methylsulfonyl)benzene-d4; p-Fluorophenyl Methyl Sulfone-d4; 1-Fluoro-4-methanesulfonylbenzene-d4; 4-Methylsulfonyl-1-fluorobenzene-d4; Methyl 4-Fluorophenyl-d4 Sulfone; NSC 226256-d4; p-Fluorophenyl-d4 Methyl Sulfone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



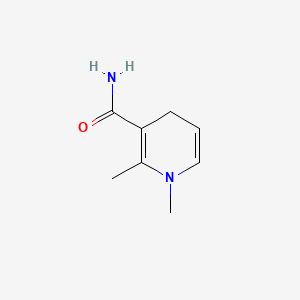
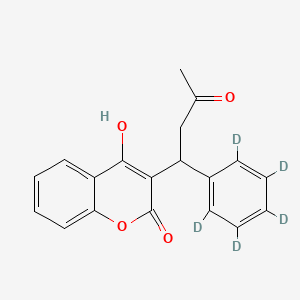
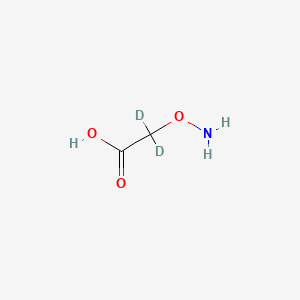
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
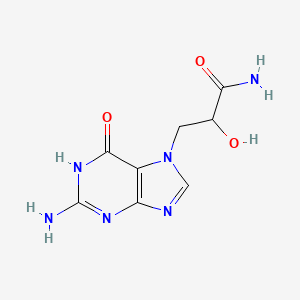
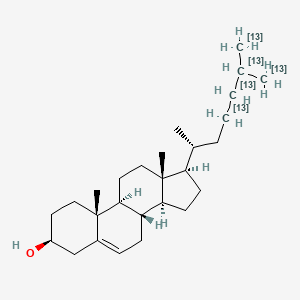
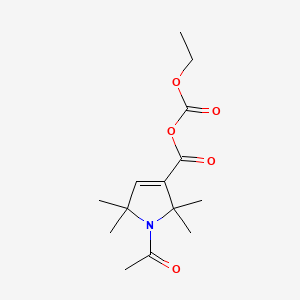
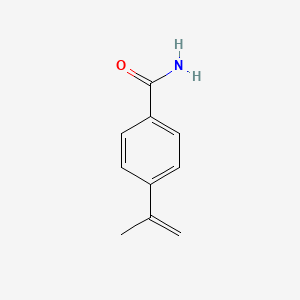
![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
